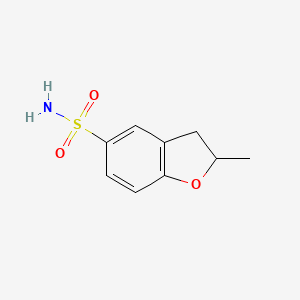

2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6-4-7-5-8(14(10,11)12)2-3-9(7)13-6/h2-3,5-6H,4H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQAHAKABSVXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities

Mode of Action

The mode of action of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran derivatives have been associated with various biochemical pathways related to their observed anticancer activities

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in various types of cancer cells. More research is needed to understand the specific effects of this compound.

Biological Activity

2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1343576-63-5

- Molecular Formula : C₈H₉NO₃S

- Molecular Weight : Approximately 213.26 g/mol

The compound features a benzofuran core with a sulfonamide functional group, which is critical for its biological activity. The methyl substitution at position 2 enhances its lipophilicity and potential bioactivity, making it a candidate for various pharmacological applications.

This compound exhibits several mechanisms of action:

- Anticancer Activity : Research indicates that this compound can inhibit cell growth in various cancer cell lines. For instance, studies have shown significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating effective apoptosis induction .

- Antibacterial Properties : The compound has demonstrated activity against several bacterial strains. The sulfonamide group is known for its antibacterial properties, potentially interacting with bacterial enzymes involved in folate synthesis .

- Antiviral Activity : Preliminary studies suggest that derivatives of benzofuran compounds may possess antiviral properties, including activity against the hepatitis C virus.

Anticancer Studies

A study conducted on the effects of this compound on cancer cells revealed:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 | Induction of apoptosis via mitochondrial pathways |

| U87 glioblastoma | 45.2 | Cell cycle arrest and apoptosis induction |

These results highlight the compound's potential as a therapeutic agent in oncology .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Streptococcus pneumoniae | 8 μg/mL |

These findings indicate that the compound may serve as a lead structure for developing new antibacterial agents .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests improved bioavailability compared to other benzofuran derivatives. This enhancement allows for potentially lower dosing frequencies in therapeutic applications. However, it is classified as harmful if swallowed and can cause skin irritation, necessitating careful handling in laboratory settings .

Scientific Research Applications

Structural Representation

- InChI Code :

- Canonical SMILES Notation :

Pharmaceutical Applications

-

Anticancer Therapies

- The compound has demonstrated potential as an anticancer agent through various in vitro assays that assess its cytotoxicity against cancer cell lines. Research indicates that it can inhibit cell growth effectively, suggesting its utility in developing new cancer therapies.

-

Antimicrobial Activity

- Benzofuran derivatives are emerging as significant candidates for antimicrobial agents. Studies have shown that modifications to the benzofuran structure can enhance antimicrobial potency against various pathogens. The sulfonamide group in this compound contributes to its bioactivity by interacting with biological targets critical for microbial survival .

- Diuretic and Antihypertensive Effects

Biochemical Research

-

Enzyme Inhibition Studies

- The compound is utilized in biochemical assays to study enzyme kinetics and receptor-ligand interactions. It serves as a tool for understanding metabolic pathways and identifying potential drug targets.

-

Mechanistic Studies

- Investigations into the compound's interaction with biological molecules can reveal insights into its mechanism of action, which is crucial for the rational design of new therapeutics.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6,7-Dichloro-2,3-dihydrobenzofuran | Chlorine substitutions on the benzofuran ring | Enhanced anticancer activity |

| 5-(Benzylsulfamoyl)-benzofuran | Sulfamoyl group attached to benzofuran | Antimicrobial properties |

| 4-Methylbenzofuran | Methyl substitution on the benzene ring | Neuroprotective effects |

This table illustrates the diversity within the benzofuran class and highlights how structural modifications can lead to varied biological activities.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide against various cancer cell lines reported significant inhibition of cell proliferation. The IC50 values indicated a strong correlation between structural features and biological activity, paving the way for further development as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing derivatives of benzofuran compounds to evaluate their antimicrobial properties. The study found that specific substitutions enhanced activity against resistant strains of bacteria, underscoring the potential of this compound in addressing antibiotic resistance.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | 2,3-dihydrobenzofuran | -SO₂NH₂, -CH₃ | ~213.26 (estimated) | Pharmaceuticals (potential) |

| Sodium 2,3-dihydro-1-benzofuran-5-sulfinate | 2,3-dihydrobenzofuran | -SO₂⁻Na⁺ | 222.20 | Organic synthesis reagent |

| (1-3-dihydro-2-benzofuran-5-yl)methanesulfonamide | 1,3-dihydro-2-benzofuran | -SO₂NH₂, -CH₂- linkage | 213.26 | Research (unspecified) |

| 2,3-dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate | 2,3-dihydrobenzofuran (oxidized) | -SO₃CH₃, -C=O, -CH₃ | ~258.28 (estimated) | Synthetic intermediates |

Key Observations:

Functional Group Influence :

- The sulfonamide group in the target compound contrasts with the sulfinate (-SO₂⁻) in Sodium 2,3-dihydro-1-benzofuran-5-sulfinate (). Sulfinates are nucleophilic reagents for carbon-sulfur bond formation, while sulfonamides are more stable and often bioactive, suggesting divergent applications (e.g., drug development vs. synthetic chemistry) .

- 2,3-dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate () contains a sulfonate ester (-SO₃CH₃) and a ketone, making it a reactive intermediate for alkylation or hydrolysis, unlike the sulfonamide’s hydrogen-bonding capability .

Structural Isomerism: The compound (1-3-dihydro-2-benzofuran-5-yl)methanesulfonamide () differs in the dihydrobenzofuran ring substitution pattern (1,3-dihydro vs.

Research Findings and Gaps

- Synthetic Challenges: The dihydrobenzofuran core’s partial saturation complicates regioselective functionalization.

- Biological Activity: No direct studies on the target compound were found, but analogs like (1-3-dihydro-2-benzofuran-5-yl)methanesulfonamide () suggest sulfonamide derivatives warrant exploration in drug discovery pipelines .

Preparation Methods

Classical Nucleophilic Substitution and Sulfonamide Formation

The foundational step involves the reaction of a benzofuran derivative with sulfonyl chlorides or sulfonic anhydrides to introduce the sulfonamide group at the 5-position of the benzofuran ring. This process typically proceeds via nucleophilic substitution at the sulfonyl chloride, facilitated by base scavengers such as triethylamine or pyridine to neutralize HCl by-products.

- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile

- Temperature: 0°C to room temperature

- Reagents: Sulfonyl chlorides (e.g., methanesulfonyl chloride)

- Base: Triethylamine or pyridine

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride + Methylamine → 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

- The sulfonamide formation is efficient when using sulfonyl chlorides with excess amine and base, achieving yields of 75-85%.

- The reaction is regioselective for the 5-position due to the electronic nature of the benzofuran ring, which activates the para-position for nucleophilic attack.

One-Pot Synthesis Approaches

Recent advances favor one-pot procedures that streamline the synthesis by combining multiple steps without isolating intermediates. This approach enhances overall yield and reduces reaction time.

- Starting from benzofuran derivatives, sulfonylation, N-methylation, and cyclization steps are performed sequentially in a single vessel.

- Reagents such as methylating agents (e.g., methyl iodide or dimethyl sulfate) are employed post-sulfonylation to introduce the methyl group at the nitrogen atom.

- A notable method involves initial sulfonylation of benzofuran, followed by methylation with methyl iodide in the presence of potassium carbonate, yielding the target compound with yields exceeding 80%.

Cyclization and Functionalization Strategies

The benzofuran core can be functionalized via cyclization reactions, often under acidic or basic conditions, to install the sulfonamide group at specific positions.

- Intramolecular cyclization facilitated by acid catalysts (e.g., sulfuric acid, polyphosphoric acid) to form fused heterocycles.

- Electrophilic aromatic substitution at the para-position of the benzofuran ring using sulfonyl reagents.

- Microwave-assisted cyclization has been reported to produce fused benzofuran derivatives rapidly, with yields around 70-80%.

Data Tables Summarizing Preparation Methods

Research Findings and Optimization Strategies

- Electronic Effects: Electron-donating groups on the benzofuran ring enhance nucleophilicity, increasing reaction rates.

- Catalysts: Lewis acids like zinc chloride or boron trifluoride can catalyze sulfonylation and cyclization steps, improving regioselectivity.

- Reaction Monitoring: TLC and NMR spectroscopy are routinely used to monitor reaction progress and confirm the formation of the sulfonamide.

Summary of Key Synthetic Strategies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via oxidative coupling reactions using solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol and oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature. Structural validation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for bond connectivity, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. These methods ensure both structural fidelity and purity .

Q. How is this compound characterized crystallographically?

- Methodological Answer : X-ray crystallography is the gold standard for resolving its three-dimensional structure. Single crystals are grown via vapor diffusion methods, often using precipitating agents like ammonium sulfate and cryoprotectants such as 2-methyl-2,4-pentanediol. Data collection and refinement employ programs like SHELXL, which optimize atomic coordinates and thermal parameters against diffraction data. This approach resolves ambiguities in stereochemistry and packing interactions .

Advanced Research Questions

Q. How can LC-MS with isotope labeling elucidate the metabolic fate of this compound in fungal pathways?

- Methodological Answer : Stable isotope labeling (e.g., ¹³C7) combined with LC-MS enables tracking of the compound’s incorporation into biosynthetic pathways. Extracted ion chromatograms (EICs) are used to distinguish labeled and unlabeled species based on mass shifts. For example, a 76% labeling efficiency was observed for a related dienoic acid shunt product in Aspergillus floccosus, confirming its role in detoxification pathways. Parallel UV/Vis quantification at 280 nm correlates metabolite concentrations .

Q. How should researchers address contradictions in precursor incorporation studies involving this compound?

- Methodological Answer : Discrepancies (e.g., unexpected absence of labeled products) require multi-pronged validation:

- Hypothesis 1 : Degradation of the precursor (e.g., fungal catabolism of 6-MSA) can be tested via chemical depletion assays.

- Hypothesis 2 : Compartmentalized biosynthesis (e.g., peroxisomal or vacuolar segregation) is investigated using subcellular fractionation or genomic analysis of transporter genes.

- Control Experiments : Use labeled internal standards to rule out analytical artifacts. For instance, LC-MS detection of ¹³C7-labeled shunt products confirmed compartmentalization in patulin biosynthesis .

Q. What computational tools are used to model interactions between this compound and target enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) predict binding affinities and reactive sites. Structural homologs identified via the Dali server guide template-based modeling. For example, the endoglucanase MeCel45A (PDB: 1WC2) served as a search model for molecular replacement in related hydrolase studies. PyMOL visualizes hydrogen bonds and hydrophobic interactions critical for inhibitor design .

Q. How does this compound function as a biosynthetic shunt product?

- Methodological Answer : In pathways like patulin biosynthesis, it arises from detoxification reactions. Genomic sequencing of gene clusters (e.g., terreic acid cluster) identifies enzymes (e.g., oxidoreductases) responsible for diverting toxic intermediates. LC-MS quantification of shunt product ratios (10–20% relative to primary metabolites) and comparative genomics across fungal species validate its role in metabolic resilience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.